4,4':2',2'':4'',4'''-Quaterpyridine

Overview

Description

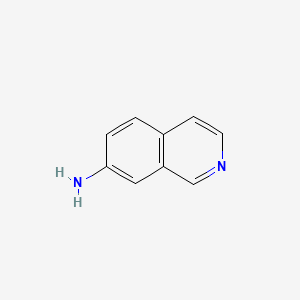

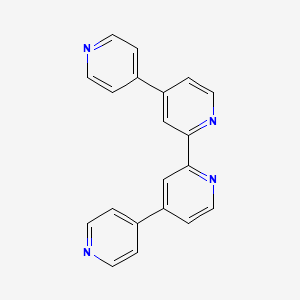

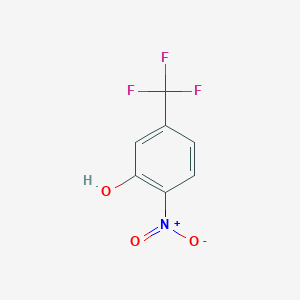

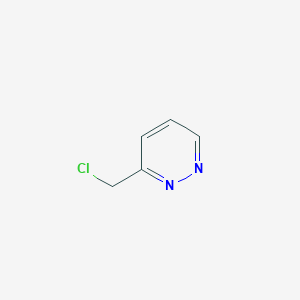

4,4’:2’,2’‘:4’‘,4’‘’-Quaterpyridine, also known as Qtpy, is a compound with the molecular formula C20H14N4 . It is a type of pyridine derivative that can be viewed as bipyridine decorated with two pyridyl substituents .

Synthesis Analysis

Qtpy is an important bridging ligand used in synthetic inorganic chemistry for the development of many transition-metal complexes (TMCs) employed as DNA-binding probes . The first report of Qtpy dates back to 1938 when Burstall and colleagues obtained the ligand as a by-product of the reaction between 4,40-bipyridine (4,40-bpy) and iodine .Molecular Structure Analysis

Qtpy crystallizes in the triclinic P1 space group and has half of the molecule in the asymmetric unit, corresponding to 4,40-bipyridine (4,40-bpy) that serves as the building block for the molecule . The 4,40-bpy ligands are highly rigid, displaying values lower than the linear bond angle of 180 .Chemical Reactions Analysis

Qtpy is used as a building block for the construction of oligo-nuclear supramolecular assemblies of photoactive and redox-active chromophoric sites . It is one of the only instances of a ligand formed from two fused bpy units whose coordination chemistry has been widely explored .Physical And Chemical Properties Analysis

Qtpy is a colorless solid . It has a molecular formula of C20H14N4, an average mass of 310.352 Da, and a monoisotopic mass of 310.121857 Da .Scientific Research Applications

Helicate Formation and Steric Control

4,4':2',2'':4'',4'''-Quaterpyridine derivatives, when asymmetrically substituted with alkyl groups, contribute to the formation of dicopper(I) double helicates. The steric interactions between the substituents lead to selectivity in the formation of helical isomers. These interactions are crucial in controlling the directional isomerism of helicates, which is significant in understanding molecular interactions and self-assembly processes in chemistry (Constable, Heirtzler, Neuburger, & Zehnder, 1997).

Coordination Behavior in Metal Complexes

The compound serves as a ligand in coordinating metal ions. For instance, its role in forming complexes with ruthenium(II) and palladium(II) has been characterized. These complexes demonstrate the ligand's ability to coordinate in a specific manner, influencing the properties and behavior of the resulting metal complexes (Constable & Ward, 1990).

Applications in Material Science

4,4':2',2'':4'',4'''-Quaterpyridine derivatives are utilized in material science, particularly in the development of environment-responsive compounds and materials. Their redox activity and electrochromic aptitude are exploited in creating multifunctional materials, such as chromic materials, which respond to changes in the environment or solvent conditions (Papadakis, 2019).

Photocatalytic Hydrogen Evolution

A variant of the 4,4':2',2'':4'',4'''-Quaterpyridine, when used in a ruthenium complex, shows potential in photocatalytic hydrogen evolution. This complex is effective in capturing light across a wide spectrum, including the red-light region, enhancing its efficiency in hydrogen production through photocatalysis (Rousset, Chartrand, Ciofini, Marvaud, & Hanan, 2015).

Future Directions

properties

IUPAC Name |

4-pyridin-4-yl-2-(4-pyridin-4-ylpyridin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4/c1-7-21-8-2-15(1)17-5-11-23-19(13-17)20-14-18(6-12-24-20)16-3-9-22-10-4-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDZDJOZMAOJQDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4':2',2'':4'',4'''-Quaterpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl [(4-methylbenzenesulfonyl)methyl]-phosphonate](/img/structure/B1315791.png)

![8-hydroxy-1H,2H,3H,4H-cyclopenta[c]chromen-4-one](/img/structure/B1315810.png)